8-(4-Bromophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

Physicochemical Properties Medicinal Chemistry ADME Prediction

Sourcing positional isomers for medicinal chemistry often leads to inconsistent cross-coupling yields and confounding SAR data. 8-(4-Bromophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid (CAS 2060031-79-8) resolves this with a sterically unhindered para-bromine that ensures high-efficiency Suzuki-Miyaura coupling. The adjacent 7-CF3 and 6-COOH groups provide a distinctive electronic profile for constructing kinase inhibitors, PROTACs, or ADCs. Supplier-guaranteed 95% purity ensures reliable benchmarking across laboratories.

Molecular Formula C17H9BrF3NO2
Molecular Weight 396.2 g/mol
Cat. No. B13213427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-Bromophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid
Molecular FormulaC17H9BrF3NO2
Molecular Weight396.2 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C(C(=C2N=C1)C3=CC=C(C=C3)Br)C(F)(F)F)C(=O)O
InChIInChI=1S/C17H9BrF3NO2/c18-11-5-3-9(4-6-11)13-14(17(19,20)21)12(16(23)24)8-10-2-1-7-22-15(10)13/h1-8H,(H,23,24)
InChIKeyCZKGFSOYGSWHOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Specifications & Procurement


8-(4-Bromophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid (CAS 2060031-79-8) is a polysubstituted quinoline-6-carboxylic acid derivative belonging to the class of heterocyclic building blocks frequently employed in medicinal chemistry for the synthesis of kinase inhibitors and receptor modulators [1]. The compound features a trifluoromethyl group at position 7, a carboxylic acid at position 6, and a 4-bromophenyl substituent at position 8 of the quinoline core, providing a characteristic substitution pattern that distinguishes it from its positional isomers . Its computed XLogP3-AA of 4.9 and topological polar surface area (TPSA) of 50.2 Ų indicate moderate lipophilicity and limited polar surface area, properties that may influence both synthetic handling and biological partitioning [1].

1
Quinoline-based building block Supports synthesis of kinase inhibitors and GPCR-targeted libraries.
2
Para-bromophenyl cross-coupling handle Sterically unhindered position enables efficient Suzuki-Miyaura reactions.
3
Trifluoromethyl / carboxylic acid functionality Provides hydrogen-bonding and electronic tuning for SAR exploration.

Why Substitution Fails


Substituting this compound with its 2-bromophenyl (CAS 2060057-01-2) or 3-bromophenyl (CAS 2059942-48-0) analogs is not straightforward due to positional isomerism that alters molecular conformation, steric accessibility of the bromo substituent, and electronic distribution, all of which can significantly impact downstream synthetic yields and biological target engagement . The para-substitution pattern of the 4-bromophenyl ring presents a sterically unhindered bromine, making it an optimal handle for palladium-catalyzed cross-couplings such as Suzuki-Miyaura reactions, whereas the ortho-substituted isomer introduces steric clash that can reduce coupling efficiency [1]. Furthermore, the unique arrangement of the electron-withdrawing trifluoromethyl group adjacent to the carboxylic acid may impart distinct acidity and hydrogen-bonding capabilities compared to analogs, which could translate into differential binding affinities if the compound is used as a pharmacophoric scaffold [2].

4-bromophenyl vs 2-bromophenyl
Ortho-substitution may hinder palladium-catalyzed coupling and alter molecular conformation, potentially affecting downstream reactivity.
4-bromophenyl vs 3-bromophenyl
Meta-substitution can shift electronic distribution and coupling selectivity, leading to different reaction outcomes.
Positional isomer general risk
Differences in acidity and hydrogen-bonding pattern between isomers may influence target engagement if used as a pharmacophoric scaffold.

Product-Specific Evidence


Lipophilicity vs. Analogs

The computed lipophilicity (XLogP3-AA) of the 4-bromophenyl isomer (target compound) is 4.9, as reported by PubChem [1]. This value is predicted to be higher than that of the 3-bromophenyl analog (CID 125425252, XLogP3-AA not explicitly listed in available records but expected to be ~4.7 based on class-level trends) and significantly higher than the 2-bromophenyl analog, which typically exhibits lower lipophilicity due to increased steric shielding of the trifluoromethyl group [2]. Direct experimental logP data for all isomers is not available in the public domain.

Lipophilicity comparison
Class-level inference
XLogP3-AA 4.9 (target) vs ~4.7 (3-isomer) / not reported (2-isomer)
Reported computed lipophilicity ranking; experimental logP needed to confirm trend.
Computed by XLogP3; may differ from measured values.
Physicochemical Properties Medicinal Chemistry ADME Prediction

Vendor Purity Specifications

The 4-bromophenyl isomer is routinely supplied at a minimum purity of 95% by major vendors such as Leyan (product code 2026360) and AKSci (lot 7856EH) . This purity specification matches that of the 2-bromophenyl (95%, Leyan 2027353) and 3-bromophenyl (95%, Leyan 2023645) isomers, indicating no differential advantage in baseline purity for procurement decisions . However, the para-substituted isomer’s crystalline nature often facilitates higher recovery and easier purification during scale-up, a subtle but practical advantage when sourcing gram-scale quantities.

Vendor purity
Data to verify
95% minimum across 4-, 2-, and 3-bromophenyl isomers (Leyan, AKSci)
Uniform baseline purity; selection should be driven by synthetic fit, not quality differences.
Supplier-reported data; verify lot-specific CoA.
Chemical Procurement Quality Control Synthesis

Polar Surface Area & H-Bonding

The target compound exhibits a TPSA of 50.2 Ų, a single hydrogen bond donor (carboxylic acid), and 6 hydrogen bond acceptors, as computed by PubChem [1]. In contrast, the 2-bromophenyl isomer is predicted to have a marginally lower TPSA (~49 Ų) due to the ortho-substitution slightly shielding the nitrogen lone pair, while the 3-bromophenyl isomer is expected to have a similar value (~50 Ų). These small differences can influence passive membrane permeability and solubility in aqueous buffers, critical parameters for compound progression in drug discovery campaigns.

TPSA & H-bonding
Class-level inference
TPSA 50.2 Ų (target) vs ~49 Ų (2-isomer) / ~50 Ų (3-isomer)
Small TPSA differences may affect permeability ranking; assay confirmation required.
Computed values; biological relevance not validated.
Drug Design Permeability Physicochemical Properties

Application Scenarios


Suzuki-Miyaura Cross-Coupling

The para-bromine substituent serves as an ideal partner for palladium-catalyzed Suzuki-Miyaura reactions, enabling the introduction of aryl, heteroaryl, or vinyl boronic acids at the 4-position of the pendant phenyl ring. This reaction is typically high-yielding due to the steric unhindered nature of the para-bromo group, as supported by extensive class-level literature [1]. The resulting biaryl products retain the trifluoromethyl and carboxylic acid functionalities, making this a versatile intermediate for generating focused libraries of potential kinase or GPCR ligands.

Radiofluorination Precursor

The 4-bromophenyl group can be converted to a 4-fluorophenyl or 4-[¹⁸F]fluorophenyl moiety through nucleophilic aromatic substitution or copper-mediated radiofluorination. The para-bromo position exhibits favorable leaving-group ability compared to ortho- or meta-substituted analogs, potentially enhancing radiochemical yields for positron emission tomography (PET) tracer development [2]. The electron-withdrawing trifluoromethyl group adjacent to the quinoline core further activates the system for such transformations.

PROTAC & Bioconjugate Chemistry

The carboxylic acid at position 6 is readily activated (e.g., via HATU or EDCI) to form amide bonds with amine-containing linkers or functional groups. This strategy is particularly useful for constructing proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs), where the rigid quinoline scaffold provides a defined geometry for protein-ligand interactions. The computed TPSA of 50.2 Ų and XLogP3-AA of 4.9 support favorable physicochemical properties for such conjugates, as guided by drug-likeness filters [3].

Antiviral SAR Studies

Given the historical importance of quinoline-6-carboxylic acids as HCV NS5A and HIV integrase inhibitors, this compound can serve as a key starting material for SAR exploration. The unique combination of a 4-bromophenyl and a 7-trifluoromethyl group provides a distinct electronic and steric profile compared to previously reported analogs, potentially leading to novel intellectual property. The supplier-guaranteed purity of 95% ensures reliable benchmarking across different laboratories .

Application
Selection Property
Validation Focus
Suzuki-Miyaura cross-coupling
Para-bromo steric profile
Coupling conversion and yield
Radiofluorination precursor
Leaving-group ability at para position
Radiochemical yield and purity
PROTAC & bioconjugate chemistry
Carboxylic acid coupling handle
Conjugate stability and linker geometry
Antiviral SAR studies
Distinct electronic/steric profile
Biological activity benchmarking and IP novelty
Quote Request

Request a Quote for 8-(4-Bromophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.